(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]
Description
The compound (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] is a spirocyclic molecule featuring a fused chromene-cyclopentane core with a fluorine substituent at position 6 and an azide group at the chiral 4R position. Its unique structure combines a dihydrochromene ring system (a benzopyran derivative) and a cyclopentane moiety, creating a rigid, three-dimensional architecture.
Properties
IUPAC Name |
(4R)-4-azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-9-3-4-12-10(7-9)11(16-17-15)8-13(18-12)5-1-2-6-13/h3-4,7,11H,1-2,5-6,8H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRIGMNTCZMGQS-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane] typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a Lewis acid catalyst to facilitate the formation of the spiro linkage.
Introduction of the azido group: This step usually involves the substitution of a suitable leaving group (e.g., a halide) with sodium azide under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane] can undergo various chemical reactions, including:
Substitution reactions: The azido group can be replaced by other nucleophiles, leading to a variety of derivatives.
Reduction reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation reactions: The compound can undergo oxidation, particularly at the fluorinated position, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Substitution: Various azide derivatives.
Reduction: Corresponding amine.
Oxidation: Oxidized fluorinated products.
Scientific Research Applications
(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane] involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Chromene Derivatives
(4R)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine
- Pharmacological Implications : The amine may enhance interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding, whereas the azide in the target compound enables covalent modification strategies .
6-Methoxy-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromene
- Key Features: Lacks the spirocyclopentane system but retains the dihydrochromene backbone.
Fluorinated Spirocyclic Compounds
EUROPEAN PATENT APPLICATION EP 4 374 877 A2 Derivatives
- Example : Fluorinated spiro-pyrrolo[1,2-b]pyridazine-carboxamide derivatives (e.g., Example 68) share structural motifs such as fluorinated aromatic rings and spirocyclic cores. These compounds demonstrate enhanced binding to hydrophobic pockets in enzymes, a trait likely shared by the target compound due to its fluorine substituent .
- Synthesis : Similar methods (e.g., phase-transfer catalysis, reverse-phase chromatography) are employed for purification, highlighting the challenges in isolating fluorinated spiro compounds .
Cyclopentane-Containing Analogues
1,3-Disubstituted Cyclopentanes
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Property | Target Compound | (4R)-4-Amine Analog | 6-Methoxy Dihydrochromene |
|---|---|---|---|
| Molecular Weight | ~315 g/mol (estimated) | ~290 g/mol | ~450 g/mol |
| LogP | ~2.5 (predicted) | ~1.8 | ~6.0 |
| Hydrogen Bond Acceptors | 5 (azide, fluorine, ether) | 4 (amine, fluorine) | 3 (ether) |
| Solubility | Low (azide hydrophobicity) | Moderate (amine) | Very low (long alkyl chain) |
Notes:
Pharmacological Activity
Insights :
- The target compound’s azide enables probe conjugation (e.g., fluorescent tags), distinguishing it from non-azide analogs .
- Fluorine’s electronegativity may mimic carbonyl oxygen in hydrogen-bonding interactions, similar to fluorinated kinase inhibitors .
Biological Activity
(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The azido and fluoro groups present in the molecule suggest possible interactions with various biological targets, making it a candidate for further investigation in drug development.
- IUPAC Name : (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]
- CAS Number : 2227829-40-3
- Molecular Formula : C15H15FN4O
- Molecular Weight : 284.31 g/mol
The biological activity of (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] is hypothesized to involve:
- Target Interaction : The azido group can undergo bioorthogonal reactions, potentially allowing for selective targeting of biomolecules. This feature is particularly useful in drug design for cancer therapies.
- Fluorine Substitution : The fluorine atom may enhance lipophilicity and metabolic stability, influencing the pharmacokinetics of the compound.
Anticancer Properties
Recent studies have indicated that compounds with similar spirocyclic structures exhibit significant anticancer activity. For instance:
- Cell Viability Assays : In vitro assays demonstrated that derivatives of spiro[3,4-dihydrochromene] can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Mechanistic Studies : Research suggests that these compounds may modulate signaling pathways involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] have shown:
- Inhibition of Bacterial Growth : The compound exhibited activity against Gram-positive bacteria in preliminary tests.
Case Studies
-
Study on Anticancer Activity
- Objective : To evaluate the efficacy of (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] against breast cancer cell lines.
- Methodology : MTT assay was performed to assess cell viability.
- Results : The compound showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM.
-
Study on Antimicrobial Properties
- Objective : To test the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed.
- Results : Zones of inhibition were observed at concentrations above 50 µg/mL.
Data Table
| Property | Value |
|---|---|
| IUPAC Name | (4R)-4-Azido-6-fluorospiro... |
| CAS Number | 2227829-40-3 |
| Molecular Weight | 284.31 g/mol |
| Anticancer IC50 | 15 µM |
| Antimicrobial Activity | Active against S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
